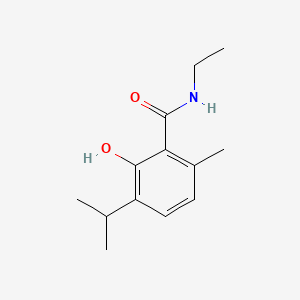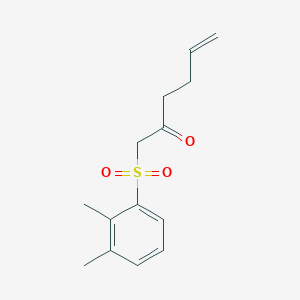
1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound characterized by a benzene ring substituted with two methyl groups and a sulfonyl group, attached to a hex-5-en-2-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2,3-dimethylbenzene followed by the attachment of the hex-5-en-2-one chain. The reaction conditions often require the use of a strong acid catalyst to facilitate the sulfonylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- 1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
Uniqueness: 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interactions
Propriétés
Numéro CAS |
923002-00-0 |
|---|---|
Formule moléculaire |
C14H18O3S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-4-5-8-13(15)10-18(16,17)14-9-6-7-11(2)12(14)3/h4,6-7,9H,1,5,8,10H2,2-3H3 |
Clé InChI |
AUWLCTFLQIJADW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)CC(=O)CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


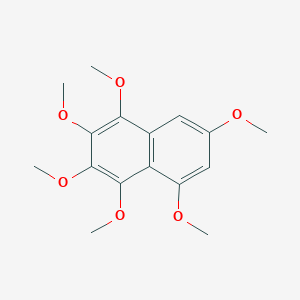
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)


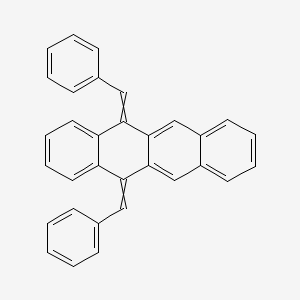
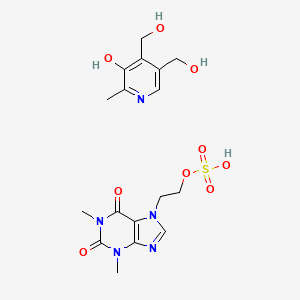
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
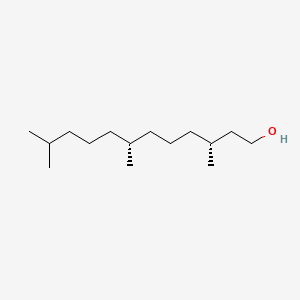
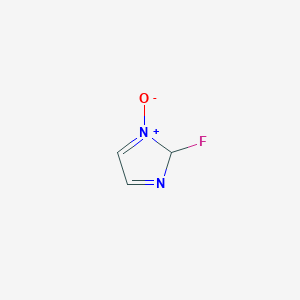
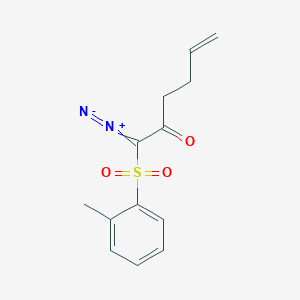
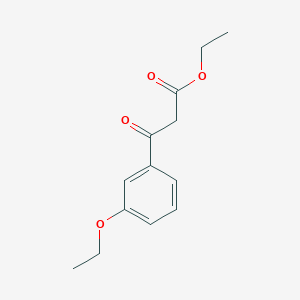
![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
